Fluocortin Butyl

説明

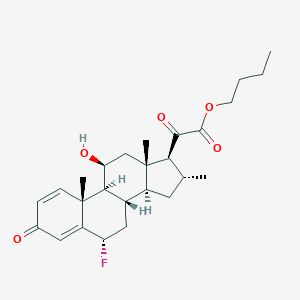

Structure

3D Structure

特性

IUPAC Name |

butyl 2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35FO5/c1-5-6-9-32-24(31)23(30)21-14(2)10-17-16-12-19(27)18-11-15(28)7-8-25(18,3)22(16)20(29)13-26(17,21)4/h7-8,11,14,16-17,19-22,29H,5-6,9-10,12-13H2,1-4H3/t14-,16+,17+,19+,20+,21-,22-,25+,26+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTIDFOGTCVGQB-FHIVUSPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(=O)C1C(CC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)F)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)C(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)F)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35FO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60194590 |

Source

|

| Record name | Fluocortin butyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41767-29-7 |

Source

|

| Record name | Fluocortin butyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41767-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluocortin butyl [USAN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041767297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluocortin butyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 6α-fluoro-11β-hydroxy-16α-methyl-3,20-dioxopregna-1,4-dien-21-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOCORTIN BUTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N7OA9MO7O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Deep Dive into the Molecular Mechanisms of Fluocortin Butyl

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the mechanism of action of fluocortin butyl, a synthetic glucocorticoid. This whitepaper details the molecular interactions and signaling pathways modulated by this potent anti-inflammatory agent.

This compound, a corticosteroid ester, exerts its therapeutic effects primarily through its interaction with the glucocorticoid receptor (GR). This engagement initiates a cascade of genomic and non-genomic events that collectively suppress inflammation. The core of its action lies in the dual processes of transactivation and transrepression, which modulate the expression of a wide array of genes.

Glucocorticoid Receptor Binding and Activation

As a member of the corticosteroid family, this compound's journey begins with its passive diffusion across the cell membrane into the cytoplasm. Here, it binds to the inactive glucocorticoid receptor, which is part of a multiprotein complex including heat shock proteins (HSPs). This binding event triggers a conformational change in the GR, leading to the dissociation of the associated proteins. The activated ligand-receptor complex then translocates into the nucleus, where it exerts its effects on gene transcription.

| Glucocorticoid | Receptor Binding Affinity (Relative to Dexamethasone) | E50 for Cortisol Suppression (ng/mL) |

| This compound | Data Not Available | Data Not Available |

| Fluocortolone | Data Not Available | 0.95 ± 0.22[1] |

| Dexamethasone | 100 | Data Not Available |

| Fluticasone Propionate | ~1800 | Data Not Available |

| Budesonide | ~935 | Data Not Available |

| This table presents available data for fluocortolone as a surrogate for this compound and compares it with other well-characterized glucocorticoids. The absence of data for this compound highlights an area for future research. |

The Dual Modalities of Gene Regulation: Transrepression and Transactivation

The anti-inflammatory prowess of this compound is largely attributed to the process of transrepression . In this mechanism, the activated GR, without directly binding to DNA, interacts with and inhibits the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[2][3] These transcription factors are key orchestrators of the inflammatory response, driving the expression of cytokines, chemokines, and adhesion molecules. By tethering to NF-κB and AP-1, the this compound-activated GR complex prevents their binding to their respective DNA response elements, thereby silencing the expression of inflammatory genes.

Conversely, transactivation involves the direct binding of the GR dimer to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction typically leads to the increased transcription of anti-inflammatory proteins, such as annexin A1 (lipocortin-1), and metabolic enzymes. While contributing to the therapeutic effects, transactivation is also associated with some of the adverse effects of long-term corticosteroid therapy.

Experimental Protocols

The investigation of the mechanism of action of glucocorticoids like this compound relies on a variety of established experimental protocols.

Glucocorticoid Receptor Binding Assay

A common method to determine the binding affinity of a compound to the GR is the competitive radioligand binding assay.

-

Preparation of Cytosol: Human lung tissue or a relevant cell line (e.g., A549) is homogenized and centrifuged to obtain a cytosolic fraction rich in glucocorticoid receptors.

-

Incubation: The cytosolic preparation is incubated with a constant concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: After reaching equilibrium, bound and unbound radioligand are separated, often using charcoal-dextran suspension which adsorbs the free radioligand.

-

Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be used to calculate the inhibition constant (Ki), which reflects the binding affinity of the compound for the receptor.

NF-κB Reporter Gene Assay

To quantify the transrepressive activity of this compound on NF-κB, a reporter gene assay is frequently employed.

-

Cell Culture and Transfection: A suitable cell line, such as human embryonic kidney (HEK293) or human lung adenocarcinoma (A549) cells, is transiently transfected with two plasmids: one expressing the NF-κB p65 subunit and another containing a reporter gene (e.g., luciferase) under the control of an NF-κB-responsive promoter. A constitutively expressed reporter (e.g., β-galactosidase) is often co-transfected for normalization.

-

Treatment: The transfected cells are then treated with an inflammatory stimulus (e.g., tumor necrosis factor-alpha, TNF-α) to activate NF-κB, in the presence of varying concentrations of this compound.

-

Cell Lysis and Assay: After a defined incubation period, the cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer. The activity of the normalization reporter is also measured.

-

Data Analysis: The luciferase activity is normalized to the β-galactosidase activity. The concentration of this compound that causes a 50% inhibition of the TNF-α-induced reporter gene expression (IC50) is calculated to determine its potency in NF-κB transrepression.

References

- 1. Pharmacokinetic/pharmacodynamic modeling of cortisol suppression after oral administration of fluocortolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Checks and Balances: the Glucocorticoid Receptor and NFκB in Good Times and Bad - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis Pathway of Fluocortin Butyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core synthesis pathway of fluocortin butyl, a synthetic glucocorticoid. The synthesis is a two-step process commencing with the oxidation of fluocortolone, followed by an esterification reaction. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow to support research, development, and manufacturing activities in the pharmaceutical field.

Overview of the Synthesis Pathway

The synthesis of this compound (V) proceeds through two primary chemical transformations:

-

Oxidation: The starting material, fluocortolone (III), undergoes oxidation at the C21 position to yield fluocortolone-21-acid (IV).

-

Esterification: The resulting carboxylic acid is then esterified with n-butanol to produce the final active pharmaceutical ingredient, this compound (V).

This pathway is a targeted modification of the fluocortolone structure to achieve the desired pharmacokinetic and pharmacodynamic properties of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps in the synthesis of this compound.

Step 1: Oxidation of Fluocortolone to Fluocortolone-21-acid

The initial step involves the oxidation of the primary hydroxyl group at the C21 position of fluocortolone to a carboxylic acid. A common method for this transformation on similar steroid structures utilizes a copper (II) acetate-mediated oxidation.

Experimental Workflow:

Methodology:

A solution of fluocortolone (I) in an appropriate solvent such as methanol is prepared. To this, a solution of cupric acetate in the same solvent is added.[1] The reaction mixture is stirred at room temperature for an extended period, potentially several days, to facilitate the oxidation. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Upon completion, the reaction is quenched by the addition of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to remove the copper ions. The solvent is then removed under reduced pressure. The resulting residue is subjected to a standard aqueous work-up, involving extraction with an organic solvent, washing of the organic phase, drying over a suitable drying agent (e.g., anhydrous magnesium sulfate), and finally, purification of the crude product. Purification is typically achieved by recrystallization from a suitable solvent system, such as methanol/hexane, to yield fluocortolone-21-acid (IV).[2]

Step 2: Esterification of Fluocortolone-21-acid to this compound

The second step is the esterification of the carboxylic acid group of fluocortolone-21-acid with n-butanol. This reaction is typically acid-catalyzed.

Experimental Workflow:

References

An In-depth Technical Guide to the Glucocorticoid Receptor Binding Affinity of Fluocortin Butyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Fluocortin Butyl and the Glucocorticoid Receptor

This compound, chemically known as fluocortin 21-butylate, is a synthetic corticosteroid developed for topical application.[1] Its therapeutic effects are derived from its ability to modulate gene expression by activating the glucocorticoid receptor. The GR is a member of the nuclear receptor superfamily that, in its inactive state, resides in the cytoplasm as part of a multiprotein complex. Upon ligand binding, the receptor undergoes a conformational change, dissociates from the complex, and translocates to the nucleus. In the nucleus, the ligand-receptor complex can either activate or repress gene transcription by binding to specific DNA sequences known as glucocorticoid response elements (GREs) or by interacting with other transcription factors. This modulation of gene expression leads to the anti-inflammatory, immunosuppressive, and anti-proliferative effects characteristic of glucocorticoids.

Glucocorticoid Receptor Signaling Pathway

The binding of a glucocorticoid, such as this compound, to the GR initiates a cascade of molecular events that ultimately alter cellular function. The generalized signaling pathway is depicted below.

Caption: Glucocorticoid Receptor Signaling Pathway.

Quantitative Analysis of Glucocorticoid Receptor Binding Affinity

The binding affinity of a ligand to its receptor is a measure of the strength of the interaction. It is a critical parameter in drug development as it often correlates with the potency of the drug. High-affinity ligands bind to the receptor at lower concentrations, which can lead to greater efficacy at lower therapeutic doses and potentially fewer off-target effects. The affinity is typically quantified by the equilibrium dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.

Other important parameters include:

-

IC50 (Half-maximal inhibitory concentration): In competitive binding assays, this is the concentration of an unlabeled test compound that displaces 50% of a specifically bound radiolabeled ligand.

-

Ki (Inhibition constant): The Ki is calculated from the IC50 value and represents the dissociation constant of the inhibitor. It is independent of the concentration of the radiolabeled ligand used in the assay.

-

RBA (Relative Binding Affinity): This is the ratio of the affinity of a test compound to the affinity of a standard compound (often dexamethasone) for the same receptor. It provides a direct comparison of the binding potencies of different compounds.

Comparative Glucocorticoid Receptor Binding Affinities

While specific quantitative data for this compound is not available in the reviewed literature, the following table summarizes the GR binding affinities of several other clinically relevant glucocorticoids. This data provides a valuable context for where this compound might fall on the spectrum of GR binding potency.

| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone | Dissociation Constant (Kd) (nmol/L) | Reference |

| Dexamethasone | 100 | 9.36 | [2] |

| Budesonide | 855 | 1.32 | [3][4] |

| Fluticasone Propionate | 1775 - 1910 | 0.49 - 0.51 | [2][3] |

| Mometasone Furoate | 2244 | 0.41 | [3] |

| Fluticasone Furoate | 2989 | 0.30 |

Note: RBA and Kd values can vary between studies due to differences in experimental conditions.

Experimental Protocol: Radioligand Competition Binding Assay for Glucocorticoid Receptor Affinity

The most common method for determining the binding affinity of a compound to the GR is the radioligand competition binding assay. This assay measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand (e.g., [3H]-dexamethasone) for binding to the GR.

Materials:

-

Receptor Source: Cytosolic extract from cells or tissues expressing the human glucocorticoid receptor (e.g., human lung tissue, A549 cells).

-

Radioligand: Tritiated ([3H]) dexamethasone.

-

Unlabeled Competitors: Test compound (this compound) and a reference compound (unlabeled dexamethasone).

-

Assay Buffer: e.g., Tris-HCl buffer with additives to maintain protein stability.

-

Scintillation Fluid.

-

Filtration Apparatus: 96-well filter plates and a vacuum harvester.

-

Scintillation Counter.

Workflow:

Caption: Workflow for GR Radioligand Competition Binding Assay.

Detailed Procedure:

-

Preparation of Receptor: A cytosolic fraction containing the GR is prepared from a suitable cell line or tissue homogenate by centrifugation. The protein concentration of the extract is determined.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the GR preparation, a fixed concentration of the radioligand ([3H]-dexamethasone), and varying concentrations of the unlabeled test compound or reference compound.

-

Total Binding: Wells containing only the GR preparation and the radioligand.

-

Non-specific Binding: Wells containing the GR preparation, the radioligand, and a high concentration of unlabeled dexamethasone to saturate the receptors.

-

Test Compound: Wells containing the GR preparation, the radioligand, and serial dilutions of the test compound (this compound).

-

-

Incubation: The plate is incubated for a sufficient period (e.g., 18-24 hours) at a low temperature (e.g., 4°C) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter plate using a vacuum harvester. The receptors and any bound radioligand are retained on the filter, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.

-

Detection: The filters are dried, and a scintillation cocktail is added to each well. The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The percentage of specific binding is plotted against the logarithm of the competitor concentration.

-

A sigmoidal dose-response curve is generated using non-linear regression analysis to determine the IC50 value of the test compound.

-

The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

-

Conclusion

The binding affinity of this compound to the glucocorticoid receptor is a fundamental parameter that dictates its pharmacological potency. While direct quantitative data for this compound is not currently available in the public domain, the well-established methodologies presented in this guide, particularly the radioligand competition binding assay, provide a clear path for its determination. By comparing its binding affinity to that of other glucocorticoids, researchers and drug developers can better predict its therapeutic potential and optimize its clinical application. The provided data on related compounds serves as a valuable benchmark for these future investigations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Binding kinetics of fluticasone propionate to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

The History and Discovery of Fluocortin Butyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluocortin butyl, a synthetic glucocorticoid, emerged from research in the 1970s as a topically active anti-inflammatory agent with a deliberately engineered molecular structure to minimize systemic side effects. This technical guide provides a comprehensive overview of the history, discovery, and foundational scientific investigations into this compound. It details the chemical synthesis, mechanism of action, preclinical pharmacology, and early clinical findings that characterized this corticosteroid. This document collates available data into structured tables, outlines key experimental methodologies, and visualizes associated biological pathways to serve as a resource for researchers in dermatology, pharmacology, and drug development.

Introduction and Discovery

This compound (chemical name: butyl 6α-fluoro-11β-hydroxy-16α-methyl-3,20-dioxopregna-1,4-dien-21-oate) was developed by Schering AG in the early 1970s.[1] The core concept behind its development was to create a potent topical corticosteroid with a high degree of local anti-inflammatory activity but with limited systemic absorption and rapid metabolic inactivation, thereby reducing the risk of systemic side effects commonly associated with glucocorticoid therapy. It was patented in 1971 and received approval for medical use in 1977.[2]

This compound is the butyl ester derivative of fluocortolone-21-acid, a metabolite of fluocortolone. This esterification was a key chemical modification designed to enhance its topical activity while ensuring that upon any systemic absorption, it would be rapidly hydrolyzed to less active metabolites. A comprehensive series of articles detailing its synthesis, pharmacology, and initial clinical trials was published in the German journal Arzneimittel-Forschung in 1977, which remains the cornerstone of our understanding of this compound.[1]

Chemical Synthesis and Properties

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₂₆H₃₅FO₅ |

| Molecular Weight | 446.55 g/mol |

| Melting Point | 195.1 °C |

| Appearance | Crystals from acetone/hexane |

| Solubility | Soluble in chloroform, ethanol; poorly soluble in ethyl ether; insoluble in water. |

| UV Maximum (in methanol) | 242 nm (ε 16800) |

| Specific Rotation [α]D²⁵ | +136° (c = 0.5 in chloroform) |

Mechanism of Action

This compound exerts its anti-inflammatory effects through the classical glucocorticoid signaling pathway. As a corticosteroid, it acts as an agonist for the glucocorticoid receptor (GR).

Glucocorticoid Receptor Signaling Pathway

The mechanism involves the binding of this compound to the cytosolic glucocorticoid receptor, which is part of a multiprotein complex. This binding event leads to a conformational change in the receptor, its dissociation from the complex, and translocation into the nucleus. Once in the nucleus, the this compound-GR complex can modulate gene expression in two primary ways:

-

Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.

-

Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby inhibiting the expression of pro-inflammatory genes.

Caption: Glucocorticoid signaling pathway of this compound.

Preclinical Pharmacology and Toxicology

A series of preclinical studies were conducted to characterize the pharmacological and toxicological profile of this compound. These studies aimed to demonstrate its local anti-inflammatory efficacy and its reduced systemic effects compared to other corticosteroids.

Anti-inflammatory Activity

Toxicology

Toxicological studies were performed to establish the safety profile of this compound.[1]

Table 2: Acute Toxicity of this compound [1]

| Species | Route of Administration | LD₅₀ (g/kg) |

| Mice | Oral | >4 |

| Mice | Subcutaneous (s.c.) | >4 |

| Rats | Oral | >4 |

| Rats | Subcutaneous (s.c.) | >4 |

Further studies investigated the influence of this compound on resistance to infections. Experiments in mice with bacterial and fungal infections showed that even at high doses (up to 100 mg/kg), this compound did not suppress the animals' resistance to these infections, in contrast to other systemically active corticosteroids like fluocortolone, hydrocortisone, and prednisolone.[3]

Clinical Studies

Early clinical trials with this compound focused on its efficacy and safety in dermatological conditions and perennial rhinitis.

Dermatological Applications

A significant body of clinical research involved multicenter, double-blind, contralateral studies comparing this compound with other corticosteroids.[4]

Table 3: Overview of a Multicenter Dermatological Study [4]

| Parameter | Description |

| Study Design | 6 multicenter, double-blind, contralateral studies |

| Total Patients | 1705 |

| Conditions | Various dermal disorders |

| Formulations Tested | Cream, ointment, fatty ointment |

| Comparators | Fluocortolone (caproate or pivalate), hydrocortisone acetate |

| Conclusion | The efficacy of this compound preparations was found to be between that of fluocortolone and hydrocortisone acetate. It was highlighted as an advance, particularly for pediatric use, due to its low systemic effects. |

Perennial Rhinitis

This compound was also investigated for the treatment of perennial rhinitis, administered as a nasal spray.

Table 4: Summary of a Clinical Trial of this compound in Perennial Rhinitis [5]

| Parameter | Description |

| Study Design | Multicenter, double-blind, placebo-controlled |

| Total Patients | 235 |

| Duration | 4 weeks (1-week baseline, 3-week treatment) |

| Dosage Regimens | 2 mg/day, 4 mg/day, 8 mg/day |

| Patient Population | Perennial rhinitis (allergic, non-allergic, or combined) |

| Key Findings | - Significant amelioration of rhinitis signs and symptoms compared to placebo.[5]- Reduced use of concomitant antihistamine/decongestant therapy.[5]- No significant differences in response between the different dosages.[5]- Side effects were minimal and not significantly different from placebo.[5] |

Another double-blind, cross-over study in 30 patients with perennial rhinitis using a daily dose of 4 mg found that 20 out of 30 patients preferred this compound to placebo.[6] The therapeutic effect, however, was not statistically significant, leading the authors to suggest that a higher dose might be required for a more definitive effect in this study population.[6]

Experimental Protocols

While the detailed, step-by-step protocols from the original 1970s publications are not available, this section outlines the likely methodologies based on the study descriptions and standard practices for corticosteroid research.

Synthesis of this compound (Generalized)

The synthesis would have likely followed a multi-step process, with a key final step being the esterification of a fluocortolone-related precursor.

Caption: Generalized workflow for the synthesis of this compound.

Clinical Trial Protocol for Dermatological Studies (Generalized)

Based on the description of the contralateral studies, a generalized protocol would be as follows:

-

Patient Recruitment: Patients with bilateral, symmetrical dermatoses were recruited.

-

Inclusion/Exclusion Criteria: Defined criteria for age, diagnosis, and disease severity were established.

-

Randomization: Patients were randomized to receive this compound on one side of the body and the comparator (e.g., fluocortolone or hydrocortisone acetate) on the other. The allocation was blinded to both the patient and the investigator.

-

Treatment: Patients applied the respective creams/ointments to the designated areas for a specified period.

-

Efficacy Assessment: At baseline and follow-up visits, clinical signs (e.g., erythema, scaling, infiltration, pruritus) were scored by the investigator.

-

Safety Assessment: The incidence of local and systemic adverse events was recorded.

-

Statistical Analysis: The differences in the clinical scores between the two treatment sides were statistically analyzed.

Conclusion

This compound was a product of targeted drug design, aiming to separate the potent anti-inflammatory effects of corticosteroids from their systemic side effects. The historical data from its development in the 1970s demonstrate that it is an effective topical anti-inflammatory agent with a favorable safety profile, particularly concerning systemic exposure. Its efficacy was established to be intermediate between that of hydrocortisone acetate and more potent fluocortolone derivatives. While the inaccessibility of the full primary literature from its initial discovery phase limits a complete quantitative analysis, the available information provides a strong foundation for understanding the scientific rationale and early validation of this compound as a therapeutic agent. This guide serves as a technical summary for researchers and professionals in the field, encapsulating the key historical and scientific aspects of this corticosteroid.

References

- 1. This compound [drugfuture.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. [Experimental studies in animals on the influence of fluocortin butylester on the course of generalized infections (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Clinical trial of fluocortin butylester in a double-blind contralateral comparison versus fluocortolone and hydrocortisone acetate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy and tolerance of this compound administered twice daily in adult patients with perennial rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Perennial rhinitis treated with a new steroid: fluocortin butylester (FCB) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of Fluocortin Butyl and Fluocortolone: Chemical Structures, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparative analysis of two synthetic glucocorticoids: fluocortin butyl and fluocortolone. The document elucidates the core chemical differences between these two molecules and explores how these structural variations influence their physicochemical properties, pharmacokinetic profiles, and pharmacodynamic activities. Detailed experimental protocols for the synthesis and comparative evaluation of these corticosteroids are provided, along with a summary of available quantitative data. This guide aims to serve as a comprehensive resource for researchers and professionals involved in the development and study of anti-inflammatory steroid medications.

Introduction

Fluocortolone is a potent glucocorticoid used in the treatment of various inflammatory skin conditions.[1][2] this compound, a butyl ester derivative of a fluocortolone metabolite, was developed to offer a therapeutic alternative with a potentially improved safety profile, particularly concerning systemic side effects.[2][3][4] Understanding the nuanced chemical distinctions between these two compounds is crucial for appreciating their differential biological activities and for the rational design of future corticosteroid-based therapies.

Chemical and Physical Properties

The fundamental chemical difference between this compound and fluocortolone lies in the substituent at the C21 position of the steroid backbone. Fluocortolone possesses a hydroxyl group at this position, characteristic of many corticosteroids.[1] In contrast, this compound features a butyl ester group, which significantly alters the molecule's lipophilicity and metabolic fate.[3][5]

Below is a table summarizing the key chemical and physical properties of this compound and fluocortolone.

| Property | This compound | Fluocortolone |

| IUPAC Name | butyl 2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetate[6] | (6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one[1] |

| Molecular Formula | C₂₆H₃₅FO₅[3][6] | C₂₂H₂₉FO₄[1] |

| Molecular Weight | 446.55 g/mol [3] | 376.46 g/mol [1] |

| CAS Number | 41767-29-7[3] | 152-97-6[1] |

| Melting Point | 195.1°C[3] | Not specified |

| Solubility | Soluble in chloroform, ethanol; poorly soluble in ethyl ether; insoluble in water.[3] | Not specified |

Structural Differences

The structural divergence between this compound and fluocortolone is visualized in the following diagram. The core steroid structure is largely identical, with the key difference being the esterification at the C21 position in this compound.

Synthesis Outlines

Detailed synthetic protocols are proprietary and often guarded as trade secrets. However, based on patent literature, the general synthetic pathways can be outlined.

Synthesis of Fluocortolone

Fluocortolone can be synthesized from other commercially available corticosteroids, such as paramethasone. A key step in this process involves the deoxygenation at the C17 position.

Synthesis of this compound

This compound is a butyl ester derivative of fluocortolone-21-acid, which is a metabolite of fluocortolone.[3] The synthesis, therefore, involves the esterification of this carboxylic acid intermediate with butanol.

Pharmacological Profile

Both this compound and fluocortolone are potent anti-inflammatory agents that act via the glucocorticoid receptor (GR). Upon binding to the GR in the cytoplasm, the receptor-ligand complex translocates to the nucleus and modulates the transcription of target genes, leading to a reduction in the inflammatory response.

Structure-Activity Relationship and Systemic Effects

The butyl ester group in this compound is the primary determinant of its altered pharmacokinetic profile compared to fluocortolone. This ester moiety increases the lipophilicity of the molecule, which can enhance its penetration into the skin. However, the most significant consequence of this structural modification is its susceptibility to hydrolysis by esterases present in the skin and other tissues.

This rapid hydrolysis of this compound to its inactive carboxylic acid metabolite is believed to be the primary reason for its significantly reduced systemic side effects compared to other corticosteroids.[4]

Comparative Efficacy

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization and comparison of corticosteroids like this compound and fluocortolone.

Glucocorticoid Receptor (GR) Binding Assay

This assay is used to determine the binding affinity of a compound to the glucocorticoid receptor.

-

Objective: To quantify the relative binding affinity of this compound and fluocortolone for the GR.

-

Methodology:

-

Preparation of Cytosol: Human keratinocytes or other suitable cells expressing GR are cultured and harvested. The cells are then homogenized in a buffer solution to isolate the cytosol containing the GR.

-

Competitive Binding: A constant concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) is incubated with the cytosol preparation in the presence of varying concentrations of the unlabeled test compounds (this compound and fluocortolone).

-

Separation of Bound and Unbound Ligand: After incubation, the bound and unbound radioligand are separated using a method such as dextran-coated charcoal adsorption or size-exclusion chromatography.

-

Quantification: The amount of bound radioligand is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

-

Vasoconstrictor (Skin Blanching) Assay

This in vivo assay is a surrogate for the anti-inflammatory potency of topical corticosteroids.

-

Objective: To compare the topical vasoconstrictor potency of this compound and fluocortolone.

-

Methodology:

-

Subject Selection: Healthy volunteers with normal skin are selected.

-

Application of Corticosteroids: Various concentrations of this compound and fluocortolone formulations are applied to small, designated areas on the forearms of the subjects.

-

Occlusion: The application sites are covered with an occlusive dressing for a specified period (e.g., 6 hours).

-

Assessment of Blanching: After removal of the dressing, the degree of skin blanching (vasoconstriction) is assessed at various time points using a visual scoring scale (e.g., 0-4, where 0 is no blanching and 4 is maximal blanching).

-

Data Analysis: The dose-response curves are plotted, and the concentration of each corticosteroid that produces a half-maximal response (ED₅₀) is determined.

-

Croton Oil-Induced Ear Edema Assay in Mice

This is an animal model used to evaluate the anti-inflammatory activity of topically applied agents.

-

Objective: To compare the anti-inflammatory efficacy of this compound and fluocortolone in a model of acute inflammation.

-

Methodology:

-

Animal Model: Male Swiss mice are used.

-

Induction of Inflammation: A solution of croton oil (a potent inflammatory agent) in an appropriate solvent (e.g., acetone) is applied to the inner surface of the right ear of each mouse.

-

Treatment: The test compounds (this compound and fluocortolone) dissolved in the same solvent are applied topically to the right ear shortly before or after the application of croton oil. A control group receives only the solvent.

-

Assessment of Edema: After a specific time period (e.g., 4-6 hours), the mice are euthanized, and a circular section is punched out from both the treated (right) and untreated (left) ears.

-

Quantification of Inflammation: The weight of the ear punch from the right ear is compared to that of the left ear. The difference in weight is a measure of the edema (inflammation).

-

Data Analysis: The percentage inhibition of edema by the test compounds compared to the control group is calculated.

-

Conclusion

This compound and fluocortolone are closely related glucocorticoids, with the primary chemical distinction being the presence of a butyl ester at the C21 position of this compound. This structural modification is designed to promote rapid hydrolysis in the skin to an inactive metabolite, thereby minimizing systemic absorption and associated side effects. While clinical evidence suggests that fluocortolone may have a higher topical efficacy, this compound offers a potentially safer profile for long-term or widespread use. The experimental protocols detailed in this guide provide a framework for the further characterization and comparison of these and other novel corticosteroid compounds. Further research providing direct quantitative comparisons of their receptor binding affinities and potencies in standardized preclinical models would be of significant value to the field of dermatological drug development.

References

- 1. This compound [drugfuture.com]

- 2. [Clinical trial of fluocortin butylester in a double-blind contralateral comparison versus fluocortolone and hydrocortisone acetate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C26H35FO5 | CID 15942715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

Pharmacological Profile of Fluocortin Butyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluocortin butyl is a synthetic glucocorticoid corticosteroid developed for topical application. It exhibits a potent local anti-inflammatory effect with minimal systemic absorption, positioning it as a favorable option for treating a variety of dermatological conditions and allergic rhinitis. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical applications. This document synthesizes available data to serve as a core resource for researchers and professionals in drug development.

Introduction

This compound (chemical name: butyl 6α-fluoro-11β-hydroxy-16α-methyl-3,20-dioxopregna-1,4-dien-21-oate) is a corticosteroid ester designed to maximize topical efficacy while minimizing systemic side effects.[1] Patented in 1971 and approved for medical use in 1977, it has been utilized in various formulations for the treatment of inflammatory skin disorders and perennial rhinitis.[2] Its molecular structure is engineered to facilitate local action with rapid metabolism into less active forms upon entering systemic circulation.

Mechanism of Action

This compound, like other corticosteroids, exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR). The proposed signaling pathway is detailed below.

Glucocorticoid Receptor Signaling Pathway

The mechanism involves the binding of this compound to the cytosolic glucocorticoid receptor, leading to a cascade of genomic and non-genomic effects that ultimately suppress inflammation.

Pharmacodynamics

The pharmacodynamic effects of this compound are characterized by its potent anti-inflammatory and vasoconstrictive properties.

Anti-inflammatory Activity

Vasoconstrictor Activity

The vasoconstrictor assay, or skin blanching test, is a standard method for assessing the potency of topical corticosteroids in humans. The degree of skin blanching is correlated with the anti-inflammatory efficacy. The ED50, the dose required to produce 50% of the maximal effect, is a key parameter derived from this assay. Specific ED50 values for this compound are not widely reported in contemporary literature but would have been established during its clinical development.

Pharmacokinetics

The pharmacokinetic profile of this compound is designed for maximal local effect and minimal systemic exposure.

Absorption

Following topical application, this compound penetrates the stratum corneum. The extent of percutaneous absorption is generally low, a key feature for its safety profile. Factors such as the integrity of the skin barrier, the formulation vehicle, and the use of occlusive dressings can influence the rate and extent of absorption.

Distribution

Due to its low systemic absorption, the distribution of this compound throughout the body is limited when applied topically as directed.

Metabolism

This compound is known to undergo ester cleavage in the skin, a metabolic process that contributes to its local activity and reduced systemic effects.[3] Upon reaching the systemic circulation, it is expected to be rapidly metabolized in the liver, similar to other glucocorticoids.

Excretion

The metabolites of this compound are primarily excreted by the kidneys.

Table 1: Summary of Pharmacokinetic Parameters

| Parameter | Value | Species | Route | Reference |

| Systemic Activity | Not detectable | Humans | Topical | [4] |

| Metabolism in Skin | Ester cleavage | Humans | Topical | [3] |

Clinical Efficacy

Clinical trials have demonstrated the efficacy of this compound in the treatment of perennial rhinitis and various dermatological conditions.

Table 2: Summary of Clinical Trial Data for Perennial Rhinitis

| Study | Design | No. of Patients | Treatment Groups | Key Outcomes | Reference |

| Hartley et al., 1985 | Multicenter, double-blind, placebo-controlled | 235 | - this compound (2, 4, or 8 mg/day) - Placebo | Significant amelioration of rhinitis symptoms with all this compound doses compared to placebo.[4] | [4] |

| Moesgaard-Nielsen et al., 1986 | Double-blind, cross-over | 30 | - this compound (4 mg/day) - Placebo | 20 out of 30 patients preferred this compound over placebo.[5] | [5] |

| Meltzer et al., 1991 | Multicenter, open-label, 12-month | 109 | - this compound (2-8 mg/day) | Significant and sustained improvement in symptom and sign scores over 12 months.[6] | [6] |

Safety and Tolerability

Topical this compound is generally well-tolerated. The most common side effects are local skin reactions at the site of application. Due to its low systemic absorption, the risk of systemic corticosteroid side effects is minimal with appropriate use.

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical evaluation of this compound are not fully available in the public domain. However, based on standard methodologies for topical corticosteroids, the following outlines the likely approaches used.

Croton Oil-Induced Ear Edema Test

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of topically applied agents.

Vasoconstrictor Assay

This human pharmacology study assesses the potency of topical corticosteroids by measuring skin blanching.

Conclusion

This compound is a topically active corticosteroid with a well-established efficacy and safety profile for the treatment of inflammatory skin conditions and perennial rhinitis. Its pharmacological properties are characterized by potent local anti-inflammatory effects and minimal systemic absorption, which is attributed to its metabolism within the skin. While detailed quantitative preclinical data is not widely available in contemporary literature, the existing clinical data supports its use as a valuable therapeutic agent. Further research to fully elucidate its receptor binding kinetics and dose-response relationships in various in vitro and in vivo models would be beneficial for a more complete understanding of its pharmacological profile.

References

- 1. [Clinico-pharmacological studies on the acne-inducing action of fluocortin butylester (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. [Metabolism of drugs in the skin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy and tolerance of this compound administered twice daily in adult patients with perennial rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Perennial rhinitis treated with a new steroid: fluocortin butylester (FCB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intranasal this compound in patients with perennial rhinitis: a 12-month efficacy and safety study including nasal biopsy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fluocortin Butyl: Metabolites and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluocortin butyl is a synthetic glucocorticoid known for its topical anti-inflammatory properties. Its clinical efficacy is intrinsically linked to its metabolic fate and the bioactivity of its metabolites and potential derivatives. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's biotransformation, offering insights into its primary metabolites. While specific quantitative data from contemporary studies are limited, this document synthesizes available information, including foundational knowledge of its principal metabolic pathway: ester hydrolysis. Furthermore, this guide outlines detailed, modern experimental protocols for the identification and quantification of these metabolites, leveraging advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The guide also explores the landscape of potential this compound derivatives, drawing from established principles of corticosteroid chemistry to inform future drug discovery and development efforts.

Introduction to this compound

This compound, with the chemical name butyl 6α-fluoro-11β-hydroxy-16α-methyl-3,20-dioxopregna-1,4-dien-21-oate, is a corticosteroid ester.[1][2] It is recognized for its potent topical anti-inflammatory activity, which is attributed to its action as a glucocorticoid receptor agonist.[3] Like other corticosteroids, its mechanism of action involves the modulation of gene expression to suppress the production of pro-inflammatory mediators. The butyl ester moiety at the C21 position is a key structural feature that influences its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion.

Metabolism of this compound

The biotransformation of this compound is a critical determinant of its systemic exposure and potential for side effects. The primary metabolic pathway for this compound is the hydrolysis of the C21-butyl ester bond.

Primary Metabolite: Fluocortolone-21-Oic Acid

The principal metabolite of this compound is fluocortolone-21-oic acid (also known as fluocortolone-21-acid).[2] This transformation is catalyzed by esterase enzymes present in the body, primarily in the liver but also in other tissues. The hydrolysis of the ester linkage removes the butyl group, resulting in a carboxylic acid moiety at the C21 position.

Table 1: Physicochemical Properties of this compound and its Primary Metabolite

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| This compound | C26H35FO5 | 446.55 |

| Fluocortolone-21-Oic Acid | C22H27FO5 | 390.44 |

Potential Secondary Metabolic Pathways

While ester hydrolysis is the main metabolic route, other biotransformations characteristic of corticosteroids may also occur, although they have not been specifically documented for this compound. These potential pathways include:

-

Oxidation: The steroid nucleus is susceptible to hydroxylation at various positions, a common metabolic pathway for many corticosteroids.

-

Conjugation: The resulting hydroxylated metabolites or the primary carboxylic acid metabolite can undergo phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate excretion.

Experimental Protocols

The following sections detail proposed experimental protocols for the analysis of this compound and its metabolites. These are based on established methodologies for corticosteroid analysis.

In Vitro Metabolism using Human Liver Microsomes

This protocol allows for the investigation of the phase I metabolism of this compound in a controlled environment.

Objective: To identify the metabolites of this compound formed by cytochrome P450 enzymes.

Materials:

-

This compound

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Formic acid

-

Ultrapure water

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and human liver microsomes.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the this compound stock solution to the mixture.

-

Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Vortex and centrifuge the samples to precipitate proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

Quantification of this compound and Fluocortolone-21-Oic Acid in Human Plasma by LC-MS/MS

This protocol provides a highly sensitive and specific method for the simultaneous quantification of the parent drug and its primary metabolite in a biological matrix.

Objective: To determine the concentration of this compound and fluocortolone-21-oic acid in human plasma.

Materials:

-

Human plasma samples

-

This compound and Fluocortolone-21-Oic Acid analytical standards

-

Internal standard (e.g., a stable isotope-labeled analog)

-

Acetonitrile

-

Formic acid

-

Ultrapure water

-

Solid Phase Extraction (SPE) cartridges

Procedure:

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add the internal standard solution.

-

Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Alternatively, for cleaner samples, perform Solid Phase Extraction (SPE). Condition the SPE cartridge, load the plasma sample, wash with a weak organic solvent, and elute with a stronger organic solvent.

-

Evaporate the supernatant or eluate to dryness.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analytes (e.g., starting with 95% A, ramping to 95% B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: Precursor ion [M+H]+ → Product ion(s)

-

Fluocortolone-21-Oic Acid: Precursor ion [M+H]+ → Product ion(s)

-

Internal Standard: Precursor ion [M+H]+ → Product ion(s)

-

-

Optimize collision energies and other MS parameters for each analyte.

-

Data Analysis:

-

Construct calibration curves using standards of known concentrations.

-

Quantify the analytes in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curve.

Derivatives of this compound

The development of derivatives of existing corticosteroids is a common strategy in drug discovery to improve properties such as potency, duration of action, and safety profile. While specific derivatives of this compound are not extensively reported in publicly available literature, potential modifications can be inferred from the chemistry of other corticosteroids.

Modification of the C21-Ester

The C21-ester group is a prime target for modification to alter the pharmacokinetic properties of the molecule.

-

Varying the Ester Chain Length: Synthesis of esters with different alkyl or aryl groups can modulate the lipophilicity and the rate of hydrolysis, thereby affecting the drug's absorption and duration of action.

-

Introduction of Functional Groups: Incorporating polar functional groups into the ester moiety could enhance water solubility, which might be advantageous for certain formulations.

Modifications of the Steroid Nucleus

Alterations to the core steroid structure can influence the drug's binding affinity to the glucocorticoid receptor and its metabolic stability.

-

Modifications at C17: The C17 position can be modified to introduce different functional groups, potentially leading to compounds with altered anti-inflammatory activity.

-

Halogenation: Introduction or substitution of halogen atoms at various positions on the steroid ring is a well-established method to enhance glucocorticoid potency.

Visualizations

Signaling Pathway of this compound

Caption: Glucocorticoid receptor signaling pathway of this compound.

Experimental Workflow for Metabolite Analysis

Caption: Workflow for the quantification of this compound and its metabolites in plasma.

Logical Relationship of this compound Metabolism

Caption: Proposed metabolic pathways of this compound.

Conclusion

This technical guide has synthesized the available information on the metabolites and potential derivatives of this compound. The primary metabolic pathway is confirmed to be ester hydrolysis to fluocortolone-21-oic acid. While quantitative data remains limited in publicly accessible literature, the provided experimental protocols offer a robust framework for contemporary analysis. The exploration of potential derivatives highlights avenues for future research in developing novel corticosteroids with optimized therapeutic profiles. Further investigation is warranted to fully characterize the metabolic profile of this compound and to explore the synthesis and biological activity of its derivatives.

References

A Technical Guide to the Research Applications of 2,4-Diamino-6-chloropyrimidine (CAS 41767-29-7)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The compound identified by CAS number 41767-29-7 is 2,4-diamino-6-chloropyrimidine.[1] This heterocyclic amine is not typically investigated for its direct biological effects but serves as a crucial and versatile building block in medicinal chemistry and synthetic organic chemistry. Its primary application lies in its role as a key intermediate for the synthesis of complex, biologically active molecules, most notably kinase inhibitors for therapeutic use. The pyrimidine core, particularly the 2,4-diaminopyrimidine scaffold, is a privileged structure in drug discovery, known for its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases. This guide details the synthetic utility, experimental protocols, and the biological relevance of compounds derived from this important chemical intermediate.

Core Synthetic Applications

The chemical reactivity of 2,4-diamino-6-chloropyrimidine is dominated by the chlorine atom at the 6-position, which is susceptible to displacement by various nucleophiles. This makes it an ideal electrophilic partner in a range of cross-coupling and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds. 2,4-diamino-6-chloropyrimidine is frequently used as the halide partner to couple with various aryl or heteroaryl boronic acids.[2] This reaction is fundamental for constructing the core structures of numerous kinase inhibitors, where an aryl group is appended to the pyrimidine scaffold to achieve desired potency and selectivity.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further activated by the chloro-substituent, facilitates nucleophilic aromatic substitution. This allows for the direct introduction of oxygen, nitrogen, or sulfur nucleophiles at the 6-position. This synthetic route is employed to connect the pyrimidine core to different linkers or functional groups, expanding the chemical diversity of the final compound library.[3]

Key Experimental Protocols

The following protocols are representative examples of how CAS 41767-29-7 is synthesized and utilized in subsequent chemical transformations.

Protocol 1: Synthesis of 2,4-Diamino-6-chloropyrimidine

This procedure details the chlorination of the corresponding hydroxypyrimidine precursor.

-

Starting Material: 2,4-Diamino-6-hydroxypyrimidine.

-

Reagent: Phosphorus oxychloride (POCl₃).

-

Procedure:

-

To 1.00 g (7.93 mmol) of 2,4-diamino-6-hydroxypyrimidine, add 9 mL of phosphorus oxychloride (POCl₃).[3][4]

-

Heat the mixture to approximately 97-105°C and stir for 6 to 17 hours.[3][4][5] The reaction should be performed under an inert atmosphere in a fume hood.

-

After the reaction is complete, cool the mixture and slowly and carefully quench it by adding it to ice water.[3][4]

-

Heat the resulting aqueous solution to 90°C for 1 hour to hydrolyze any remaining POCl₃.[3][4]

-

Cool the solution and adjust the pH to 8 using a sodium hydroxide (NaOH) solution.[3][4]

-

Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.[3][4]

-

Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield 2,4-diamino-6-chloropyrimidine as a solid.[3][4] An 85% yield can be achieved with this method.[3]

-

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol provides a general workflow for coupling 2,4-diamino-6-chloropyrimidine with an arylboronic acid.

-

Reactants: 2,4-diamino-6-chloropyrimidine (1.0 eq.), Arylboronic acid (1.1-1.5 eq.).

-

Catalyst System: A palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) and a base (e.g., K₂CO₃, K₃PO₄).[3][6]

-

Solvent: A mixture of solvents such as ethanol/toluene/water or THF/water.[3]

-

Procedure:

-

In a reaction vessel (e.g., a Schlenk flask), combine 2,4-diamino-6-chloropyrimidine, the arylboronic acid (1.1-1.5 eq.), the base (2-3 eq.), and the palladium catalyst.[6]

-

Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[6][7]

-

Heat the reaction mixture to a temperature between 70°C and 110°C and stir for the required time (typically 12-24 hours), monitoring progress by TLC or LC-MS.[3][6][7]

-

Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).[8]

-

Wash the combined organic layers with brine, dry over a drying agent, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2,4-diamino-6-arylpyrimidine product.[7]

-

Applications in Drug Discovery: Kinase Inhibitors

The 2,4-diaminopyrimidine scaffold is a highly effective "hinge-binding" motif. The two amino groups can form critical hydrogen bonds with the backbone of the kinase hinge region, which is a conserved structural feature of the ATP-binding pocket. By using CAS 41767-29-7 as a starting point, medicinal chemists can synthesize libraries of compounds targeting various kinases implicated in diseases like cancer and inflammation.

Janus Kinase (JAK) Inhibitors

The Janus kinases (JAK1, JAK2, JAK3, TYK2) are non-receptor tyrosine kinases that are essential for cytokine signaling.[9][10] Dysregulation of the JAK/STAT pathway is linked to myeloproliferative neoplasms, inflammatory diseases, and various cancers.[10] Numerous JAK inhibitors have been developed using the 2,4-diaminopyrimidine core derived from CAS 41767-29-7.[11][12]

Rho-associated Coiled-coil containing Kinase (ROCK) Inhibitors

ROCK plays a significant role in cellular contraction, motility, and inflammation.[13] Inhibitors of ROCK are being investigated for cardiovascular diseases and inflammatory conditions. The 2,4-diaminopyrimidine scaffold has been utilized to develop potent and selective ROCK2 inhibitors.[13]

Aurora Kinase Inhibitors

Aurora kinases (A, B, and C) are serine/threonine kinases that are key regulators of mitosis.[14] They are frequently overexpressed in tumors, making them attractive targets for cancer therapy. Synthesized 2,4-diaminopyrimidines have shown potent and selective inhibitory activity against Aurora A kinase.[14]

Quantitative Data of Derived Compounds

The following table summarizes the biological activity of selected kinase inhibitors synthesized using 2,4-diamino-6-chloropyrimidine as a key intermediate. It is critical to note that the activity is a property of the final derivative, not the intermediate itself.

| Derivative Class/Compound | Target Kinase(s) | Activity Type | Value | Reference |

| Macrocyclic Phenylaminopyrimidine | JAK2 | IC₅₀ | 54.70 nM | [12] |

| 2,4-Diaminopyrimidine (Compound 11c) | Aurora A | IC₅₀ | 0.5 - 4.0 µM | [14] |

| Lipid Amide (Compound DC24) | ROCK2 | IC₅₀ | 0.124 µM | [13] |

Visualizations: Pathways and Workflows

digraph "Synthetic_Workflow" {

graph [splines=ortho, nodesep=0.6, ranksep=1.0, fontname="Arial", fontsize=12];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [fontname="Arial", fontsize=9];

// Nodes

Start [label="2,4-Diamino-6-hydroxypyrimidine", fillcolor="#F1F3F4", fontcolor="#202124"];

Intermediate [label="CAS 41767-29-7\n2,4-Diamino-6-chloropyrimidine", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

BoronicAcid [label="Aryl Boronic Acid", fillcolor="#F1F3F4", fontcolor="#202124"];

FinalProduct [label="Biologically Active\n2,4-Diamino-6-arylpyrimidine\n(e.g., Kinase Inhibitor)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

Start -> Intermediate [label="POCl₃\n(Chlorination)", color="#5F6368"];

Intermediate -> FinalProduct [label="Suzuki Coupling", color="#5F6368"];

BoronicAcid -> FinalProduct [label="Pd Catalyst, Base", color="#5F6368"];

}

Caption: The canonical JAK-STAT signaling pathway, a common target for derived inhibitors.

Conclusion

2,4-Diamino-6-chloropyrimidine (CAS 41767-29-7) is a high-value chemical intermediate whose significance is defined by the therapeutic potential of the molecules it helps create. Its utility in forming the privileged 2,4-diaminopyrimidine scaffold allows researchers to readily access a chemical space rich in potent and selective kinase inhibitors. A thorough understanding of its reactivity and the established protocols for its use is essential for professionals engaged in the discovery and development of next-generation targeted therapies for a multitude of diseases.

References

- 1. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]

- 4. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rose-hulman.edu [rose-hulman.edu]

- 9. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates | MDPI [mdpi.com]

- 12. Design, Synthesis, and Biological Evaluation of Macrocyclic 2-Amino-4-phenylaminopyrimidine Derivatives as Potent JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Fluocortin Butyl: In Vitro Anti-Inflammatory Assays - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluocortin butyl is a synthetic glucocorticoid corticosteroid utilized for its potent anti-inflammatory properties, particularly in topical applications for various dermatological conditions. As a member of the corticosteroid class, its mechanism of action involves the modulation of inflammatory signaling pathways to reduce the expression of pro-inflammatory mediators. These application notes provide detailed protocols for key in vitro assays to characterize the anti-inflammatory effects of this compound, focusing on its impact on cytokine release, NF-κB signaling, and the p38 MAPK pathway.

Mechanism of Action: An Overview

This compound, like other glucocorticoids, exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR). Upon binding, the this compound-GR complex translocates to the nucleus, where it influences gene transcription. This interaction can lead to two main outcomes:

-

Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This is a key mechanism for the suppression of inflammatory gene expression.

-

Transactivation: The complex can directly bind to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased expression of anti-inflammatory proteins.

These actions collectively result in the reduced production of pro-inflammatory cytokines, chemokines, and other mediators of inflammation.

Signaling Pathway of Glucocorticoid-Mediated Anti-Inflammatory Effects

Caption: Glucocorticoid signaling pathway.

I. Cytokine Release Inhibition Assay

Application Note

This assay is designed to quantify the ability of this compound to inhibit the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS). This is a direct measure of the compound's anti-inflammatory efficacy at a cellular level.

Experimental Protocol

1. Cell Culture and Seeding:

-

Culture a suitable immune cell line, such as murine macrophage-like RAW 264.7 cells or human monocytic THP-1 cells, in appropriate media (e.g., DMEM for RAW 264.7, RPMI-1640 for THP-1) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

2. Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in cell culture media to achieve a range of final concentrations to be tested. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).

-

Include a vehicle control (media with the same concentration of solvent) and a positive control (a known anti-inflammatory agent like dexamethasone).

-

Remove the old media from the cells and add the media containing the different concentrations of this compound or controls.

-

Pre-incubate the cells with the compounds for 1-2 hours.

3. Inflammatory Stimulation:

-

Prepare a solution of LPS in cell culture media.

-

Add LPS to all wells (except for the unstimulated control wells) to a final concentration that elicits a robust cytokine response (e.g., 1 µg/mL).

-

Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C with 5% CO2.

4. Cytokine Quantification:

-

After incubation, centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant from each well.

-

Quantify the concentration of TNF-α and IL-6 in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

5. Data Analysis:

-

Calculate the percentage inhibition of cytokine release for each concentration of this compound compared to the LPS-stimulated vehicle control.

-

Plot the percentage inhibition against the log of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value (the concentration of this compound that causes 50% inhibition of cytokine release) from the dose-response curve using non-linear regression analysis.

Caption: Cytokine release inhibition assay workflow.

Data Presentation

Table 1: Illustrative Data for Inhibition of Cytokine Release by this compound in LPS-Stimulated RAW 264.7 Cells

| Cytokine | Test Compound | IC50 (nM) [Illustrative] |

| TNF-α | This compound | [Researcher to determine] |

| Dexamethasone (Positive Control) | ~ 1 - 10 | |

| IL-6 | This compound | [Researcher to determine] |

| Dexamethasone (Positive Control) | ~ 1 - 10 |

Note: The IC50 values for Dexamethasone are approximate and can vary based on experimental conditions.

II. NF-κB Activation Inhibition Assay (Luciferase Reporter Assay)

Application Note

This assay determines the ability of this compound to inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammation. The assay utilizes a reporter cell line that expresses the luciferase gene under the control of an NF-κB response element. Inhibition of NF-κB activation by this compound will result in a decrease in luciferase expression and, consequently, a reduction in light emission.

Experimental Protocol

1. Cell Culture and Seeding:

-

Use a stable cell line containing an NF-κB-luciferase reporter construct (e.g., HEK293-NF-κB-luc).

-

Culture the cells in the recommended media and conditions.

-

Seed the cells in a white, opaque 96-well plate suitable for luminescence measurements at an appropriate density and allow them to attach overnight.